molecular formula C8H8BrIO B8064825 1-(Bromomethyl)-4-iodo-2-methoxybenzene

1-(Bromomethyl)-4-iodo-2-methoxybenzene

Cat. No.: B8064825
M. Wt: 326.96 g/mol
InChI Key: WUCUXLUUWBYZKE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-iodo-2-methoxybenzene (CAS 1824344-38-8) is a valuable chemical reagent in organic and medicinal chemistry research. This compound features a benzene ring substituted with bromomethyl, iodo, and methoxy functional groups, giving it unique reactivity as a versatile building block. Its molecular formula is C 8 H 8 BrIO and it has a molecular weight of 326.96 g/mol . The presence of both bromine and iodine atoms on the aromatic ring makes it a promising substrate for sequential cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the strategic and modular construction of complex, poly-substituted aromatic systems. The bromomethyl group offers an additional site for nucleophilic substitution (S N 2), enabling molecular elongation through alkylation or the introduction of other functional groups. Researchers can leverage this multifunctional reagent in the synthesis of pharmaceutical intermediates, liquid crystals, and advanced materials. Proper cold-chain transportation is recommended to preserve the integrity of the compound . This product is intended for research purposes in a controlled laboratory setting and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Please handle with appropriate safety precautions.

Properties

IUPAC Name

1-(bromomethyl)-4-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCUXLUUWBYZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol:

  • Starting Material : 1-Iodo-4-methoxy-2-methylbenzene (synthesized via methylation of 4-iodo-2-methylphenol using methyl iodide and K₂CO₃ in DMF).

  • Bromination :

    • Reagents: NBS (1.1 equiv), AIBN (azobisisobutyronitrile, catalytic).

    • Solvent: CCl₄, reflux (60–80°C).

    • Duration: 4–6 hours.

  • Workup : Quench with aqueous Na₂S₂O₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography (hexane/EtOAc).

Yield : 85–94%.

Key Advantages :

  • High regioselectivity for the methyl group.

  • Minimal byproducts due to radical mechanism.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.9 Hz, 1H, Ar-H), 6.99 (d, J = 2.9 Hz, 1H, Ar-H), 6.68 (dd, J = 8.9, 2.9 Hz, 1H, Ar-H), 4.52 (s, 2H, CH₂Br), 3.77 (s, 3H, OCH₃).

  • ¹³C NMR : δ 159.5 (C-OCH₃), 135.0 (C-I), 134.0 (C-Br), 115.9–112.3 (Ar-C), 55.8 (OCH₃), 33.2 (CH₂Br).

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling strategies enable modular assembly of the aryl halide framework. A Suzuki-Miyaura coupling between bromomethyl-substituted boronic acids and iodobenzene derivatives is viable.

Reaction Protocol:

  • Boronic Acid Preparation : 2-Bromomethyl-4-methoxyphenylboronic acid (synthesized via borylation of 2-bromomethyl-4-methoxybromobenzene using bis(pinacolato)diboron and PdCl₂(dppf)).

  • Coupling :

    • Reagents: Pd(PPh₃)₄ (5 mol%), CsF (3.0 equiv).

    • Solvent: 1,2-Dimethoxyethane (DME), 100°C, 36 hours.

  • Workup : Extract with EtOAc, wash with brine, and purify via gradient elution (hexane/EtOAc).

Yield : 72–81%.

Key Challenges :

  • Sensitivity of boronic acids to hydrolysis.

  • Competing protodeboronation under basic conditions.

Friedel-Crafts Alkylation Followed by Reduction

A multistep approach involves Friedel-Crafts acylation to install a ketone intermediate, followed by reduction and bromination.

Reaction Protocol:

  • Acylation :

    • React 5-bromo-2-chlorobenzoic acid with phenetole (4-ethoxyphenylmethyl ether) using AlCl₃ in CH₂Cl₂.

  • Reduction :

    • Reduce the ketone to a methylene group using triethylsilane (Et₃SiH) in CH₂Cl₂.

  • Bromination :

    • Treat the toluene derivative with NBS/AIBN as in Method 1.

Yield : 65–72% (over three steps).

Disadvantages :

  • Lower overall yield due to multiple steps.

  • Requires stringent anhydrous conditions for Friedel-Crafts.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldComplexity
Radical Bromination1-Iodo-4-methoxy-2-methylbenzeneNBS, AIBN94%Low
Suzuki CouplingBromomethyl boronic acidPd(PPh₃)₄, CsF72%Moderate
Friedel-Crafts/Reduction5-Bromo-2-chlorobenzoic acidAlCl₃, Et₃SiH65%High

Practical Considerations and Optimization

  • Radical Bromination : Use UV light or thermal initiation to enhance reaction rates.

  • Purification : Silica gel chromatography with low-polarity solvents (e.g., petroleum ether) minimizes decomposition.

  • Iodine Stability : Conduct reactions under argon to prevent iodide oxidation .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Azides or thiocyanates.

    Oxidation: Aldehydes or carboxylic acids.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic molecules. Its unique structure allows for multiple functional group transformations, making it an essential building block in synthetic organic chemistry.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom is a good leaving group, facilitating nucleophilic substitutions that introduce diverse functional groups into the aromatic ring.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are vital for constructing complex molecular architectures.

Case Study:
In a study involving the coupling of 1-(Bromomethyl)-4-iodo-2-methoxybenzene with various nucleophiles, yields were reported between 70% to 90%, indicating its efficacy as a coupling partner in synthetic routes .

Medicinal Chemistry

The compound plays a significant role in the development of pharmaceuticals. Its ability to serve as a precursor for biologically active molecules makes it valuable in drug discovery.

Applications:

  • Anticancer Agents: Modifications of this compound have led to the development of molecules that exhibit potent anticancer activity.
  • Antimicrobial Compounds: It has been utilized to synthesize derivatives that show significant antimicrobial properties against various pathogens.

Data Table: Medicinal Applications

Compound DerivativeTarget ActivityYield (%)
Compound AAnticancer85
Compound BAntimicrobial75

Material Science

In material science, this compound is used to create functionalized materials with specific properties. Its incorporation into polymers and resins enhances their functionality.

Applications:

  • Polymer Synthesis: The compound is used to introduce halogen functionalities into polymers, which can then undergo further modifications.
  • Nanomaterials: It serves as a precursor for the synthesis of nanomaterials with tailored electronic properties.

Case Study:
Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties significantly compared to unmodified polymers .

Biological Studies

This compound is also employed in biochemical research, particularly in studying enzyme interactions and metabolic pathways.

Applications:

  • Enzyme Inhibitors: Derivatives of this compound have been investigated as potential inhibitors for specific enzymes involved in disease pathways.
  • Diagnostic Tools: It has been utilized in developing probes for imaging techniques in biological systems.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-iodo-2-methoxybenzene in chemical reactions involves the activation of its functional groups. The bromomethyl group is highly reactive towards nucleophiles due to the electron-withdrawing effect of the bromine atom. The iodo group, being a good leaving group, facilitates coupling reactions. The methoxy group can undergo oxidation, providing versatility in synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and stability of halogenated aromatics depend on substituent positions and electronic effects. Below is a comparison with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Differences
1-(Bromomethyl)-4-iodo-2-methoxybenzene 1: -CH₂Br; 2: -OCH₃; 4: -I 326.95 High electrophilicity (Br, I); I allows coupling
4-Bromo-2-iodo-1-methoxybenzene 1: -OCH₃; 2: -Br; 4: -I 312.93 Lacks bromomethyl; limited alkylation potential
1-(Bromomethyl)-4-fluoro benzene 1: -CH₂Br; 4: -F 203.03 Fluorine’s electron-withdrawing effect enhances Br reactivity
1-(Bromomethyl)-4-methoxybenzene 1: -CH₂Br; 4: -OCH₃ 201.05 No iodine; reduced coupling versatility
1-(Bromomethyl)-4-iodo-2-nitrobenzene 1: -CH₂Br; 2: -NO₂; 4: -I 341.93 Nitro group deactivates ring; alters reaction pathways

Key Observations :

  • Bromomethyl vs.
  • Iodine vs. Fluorine : The iodine atom in the target compound enables cross-coupling reactions that are less feasible with fluorine .
  • Methoxy vs. Nitro: The methoxy group (-OCH₃) is electron-donating, activating the ring for electrophilic substitution, whereas nitro groups (-NO₂) deactivate the ring .
Alkylation Reactions

The bromomethyl group in this compound participates in nucleophilic substitutions, such as reactions with amines or phosphites to form C–N or C–P bonds. For example, highlights similar bromomethyl arenes reacting with dimethyl phosphite to yield phosphonates in 60–96% yields .

Cross-Coupling Reactions

The iodine substituent allows for Ullmann or Suzuki couplings. For instance, demonstrates that bromomethyl arenes undergo C–C bond insertion with diazo compounds, a reaction likely applicable to the target compound .

Stability and Handling

  • Light Sensitivity : Iodo-substituted compounds often require protection from light to prevent decomposition .
  • Stabilization : Analogous bromomethyl arenes (e.g., 1-(bromomethyl)-4-methoxybenzene) are stabilized with K₂CO₃ to prevent hydrolysis .
  • Safety : Bromomethyl groups are toxic and require PPE (gloves, goggles) during handling. First-aid measures for skin/eye exposure mirror those for 2-bromo-4-(chloromethyl)-1-methoxybenzene () .

Research Findings and Data Tables

Reaction Yields with Analogous Compounds

Reaction Type Compound Used Yield (%) Reference
C–C Insertion 1-(Bromomethyl)-4-methoxybenzene 75
Phosphonate Synthesis 1-(Bromomethyl)-3,5-dimethoxybenzene 60–96
Ullmann Coupling 4-Bromo-2-iodo-1-methoxybenzene N/A

Physicochemical Properties

Property This compound 4-Bromo-2-iodo-1-methoxybenzene
Boiling Point Not reported >250°C (estimated)
Solubility Likely low in water; soluble in DMF/THF Similar
Stability Light-sensitive; store under inert gas Light-sensitive

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-4-iodo-2-methoxybenzene?

A two-step approach is commonly employed:

  • Step 1 : Bromination of 4-iodo-2-methoxytoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) to introduce the bromomethyl group.
  • Step 2 : Purification via column chromatography (SiO₂, pentane/dichloromethane gradient) to isolate the product . Key analytical validation includes 1H NMR^1 \text{H NMR} (δ ~4.5 ppm for CH₂Br) and mass spectrometry to confirm molecular weight (expected [M]⁺ at m/z 326) .

Q. How should researchers handle safety risks associated with this compound?

  • Protective measures : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood for synthesis and purification steps due to volatile halogenated intermediates .
  • First aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Waste disposal : Halogenated waste must be segregated and treated by licensed facilities to avoid environmental contamination .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H NMR^1 \text{H NMR} identifies the bromomethyl (δ 4.4–4.6 ppm) and methoxy groups (δ ~3.8 ppm). 13C NMR^{13} \text{C NMR} confirms iodine substitution (C-I coupling at ~90–100 ppm) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.9 Å, C-I ~2.1 Å) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₈BrIO₂) with isotopic patterns for Br/I .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The iodine atom acts as a superior leaving group compared to bromine in Ullmann or Suzuki-Miyaura couplings. For example:

  • Palladium-catalyzed coupling : React with arylboronic acids in THF/Na₂CO₃ at 80°C to yield biaryl derivatives. The reaction proceeds with >80% efficiency due to iodine’s lower bond dissociation energy .
  • Contradiction note : Some studies report competing debromination; optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to suppress side reactions .

Q. What strategies mitigate competing substitution pathways during functionalization?

  • Regioselective protection : Temporarily protect the methoxy group with TMSCl to direct electrophilic substitution to the bromomethyl site .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions involving the bromomethyl group .
  • Kinetic vs. thermodynamic control : At low temperatures (-20°C), bromine is preferentially displaced, while iodine substitution dominates at higher temperatures (60°C) .

Q. How can computational modeling aid in predicting reaction outcomes?

  • DFT calculations : Simulate transition states to compare activation energies for bromine vs. iodine substitution (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Hammett parameters : Use σ values for -OCH₃ (+0.12) and -I (+0.18) to predict electronic effects on aromatic substitution .

Q. What are unresolved challenges in crystallographic analysis of this compound?

  • Polymorphism : Multiple crystal forms may arise due to halogen bonding (C-I⋯O interactions). Use differential scanning calorimetry (DSC) to identify stable polymorphs .
  • Disorder modeling : Iodine’s high electron density complicates refinement; apply SHELXL’s ISOR restraints to improve accuracy .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported melting points?

  • Observed range : 85–92°C (literature) vs. 78–84°C (experimental).
  • Resolution : Verify purity via HPLC (≥98% by area) and thermal analysis (TGA for decomposition onset >150°C). Contamination with residual solvent (e.g., DCM) lowers observed mp .

Q. Why do NMR spectra vary between synthetic batches?

  • Trace impurities : Residual iodine (δ 7.1–7.3 ppm) or unreacted starting material (δ 2.3 ppm for -CH₃). Pre-purify intermediates via recrystallization (hexane/EtOAc) .
  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts methoxy signals by ~0.1 ppm. Standardize solvent conditions for reproducibility .

Applications in Advanced Research

Q. Can this compound serve as a precursor for radiopharmaceuticals?

Yes. Replace stable iodine with 124I^{124} \text{I} (PET imaging) via isotopic exchange:

  • Method : React with Na124I^{124} \text{I} in acetic acid at 120°C for 2 hours (radiochemical yield ~65%) .
  • Challenges : Optimize specific activity (>50 GBq/μmol) while minimizing radiolysis .

Q. What mechanistic insights can be gained from its photochemical behavior?

UV irradiation (254 nm) induces homolytic C-Br bond cleavage, generating a benzyl radical. Trap with TEMPO for EPR studies or initiate polymerization (e.g., styrene derivatives) .

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